molecular formula C16H13N3OS B11182250 1,2-diphenyl-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone

1,2-diphenyl-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone

Cat. No.: B11182250
M. Wt: 295.4 g/mol
InChI Key: QYSLYQQIXGIZCS-UHFFFAOYSA-N
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Description

1,2-Diphenyl-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-ethanone is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of two phenyl groups and a triazole ring attached to an ethanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diphenyl-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-ethanone typically involves the reaction of diphenyl ketone with a triazole derivative under specific conditions. One common method involves the use of a coupling reaction between diphenyl ketone and 1H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Diphenyl-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Diphenyl-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-ethanone involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound may inhibit the activity of enzymes involved in cell proliferation. Molecular docking studies have shown that it can bind to the active site of enzymes, thereby blocking their function. The triazole ring is crucial for these interactions, as it can form hydrogen bonds and other non-covalent interactions with the target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Diphenyl-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-ethanone is unique due to the presence of the sulfanyl group attached to the triazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. The sulfanyl group can enhance the compound’s ability to interact with biological targets and improve its overall stability .

Properties

Molecular Formula

C16H13N3OS

Molecular Weight

295.4 g/mol

IUPAC Name

1,2-diphenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone

InChI

InChI=1S/C16H13N3OS/c20-14(12-7-3-1-4-8-12)15(13-9-5-2-6-10-13)21-16-17-11-18-19-16/h1-11,15H,(H,17,18,19)

InChI Key

QYSLYQQIXGIZCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC3=NC=NN3

Origin of Product

United States

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